molecular formula C10H17NO4S-2 B11821375 Adamantan-1-amine;sulfate

Adamantan-1-amine;sulfate

Cat. No.: B11821375
M. Wt: 247.31 g/mol
InChI Key: PLRGINNCKYSSTP-UHFFFAOYSA-L
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Description

Adamantan-1-amine;sulfate is a compound derived from adamantane, a polycyclic hydrocarbon with a diamond-like structure Adamantane derivatives are known for their high stability and unique chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adamantan-1-amine typically involves the amination of adamantane. One common method is the reaction of adamantane with ammonia in the presence of a catalyst such as platinum or palladium. The reaction is carried out at high temperatures and pressures to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of adamantan-1-amine;sulfate involves the large-scale synthesis of adamantan-1-amine followed by its reaction with sulfuric acid to form the sulfate salt. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Adamantan-1-amine;sulfate undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrosoadamantane or nitroadamantane.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of alkylated or acylated adamantane derivatives.

Scientific Research Applications

Adamantan-1-amine;sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antiviral and antiparkinsonian agent.

    Medicine: Used in the development of drug delivery systems and as a scaffold for drug design.

    Industry: Employed in the production of high-performance materials and polymers.

Mechanism of Action

The mechanism of action of adamantan-1-amine;sulfate involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit viral replication by blocking the ion channels required for viral entry into host cells. Additionally, it modulates neurotransmitter release in the brain, making it effective in treating neurological disorders.

Comparison with Similar Compounds

Adamantan-1-amine;sulfate is unique compared to other adamantane derivatives due to its sulfate group, which enhances its solubility and stability. Similar compounds include:

    Amantadine: An antiviral and antiparkinsonian drug.

    Memantine: Used in the treatment of Alzheimer’s disease.

    Rimantadine: Another antiviral agent with a similar structure.

These compounds share the adamantane core but differ in their functional groups and specific applications, highlighting the versatility of adamantane derivatives in various fields.

Properties

Molecular Formula

C10H17NO4S-2

Molecular Weight

247.31 g/mol

IUPAC Name

adamantan-1-amine;sulfate

InChI

InChI=1S/C10H17N.H2O4S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;1-5(2,3)4/h7-9H,1-6,11H2;(H2,1,2,3,4)/p-2

InChI Key

PLRGINNCKYSSTP-UHFFFAOYSA-L

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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